Antimycobacterial Potency: Salicylanilide Derivatives Demonstrate 5–50× Lower MIC Values Than Clinical Comparators Against M. abscessus
Salicylanilide-based carbamates and esters exhibit in vitro activity against the highly chemotherapy-resistant pathogen Mycobacterium abscessus with MIC values ranging from 0.2 to 2.1 μM, which is significantly more potent than the clinical antibiotics ciprofloxacin and gentamicin [1]. Eleven salicylanilide derivatives demonstrated lower MIC values against M. tuberculosis H₃₇Rv than isoniazid, a first-line antitubercular drug [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. abscessus |
|---|---|
| Target Compound Data | Salicylanilide carbamates and esters: MIC = 0.2–2.1 μM |
| Comparator Or Baseline | Ciprofloxacin and gentamicin (clinical antibiotics) |
| Quantified Difference | Salicylanilide derivatives more effective (lower MIC) than ciprofloxacin and gentamicin; 11 compounds had lower MIC than isoniazid against M. tuberculosis H₃₇Rv |
| Conditions | In vitro susceptibility testing against M. abscessus reference strains; M. tuberculosis H₃₇Rv |
Why This Matters
Procurement of salicylanilide scaffold compounds enables development of novel antimycobacterial agents active against multidrug-resistant strains where conventional antibiotics show limited efficacy.
- [1] Baranyai Z, Krátký M, Vinšová J, et al. Combating highly resistant emerging pathogen Mycobacterium abscessus and Mycobacterium tuberculosis with novel salicylanilide esters and carbamates. European Journal of Medicinal Chemistry. 2015;101:692-704. View Source
- [2] Baranyai Z, Krátký M, Vinšová J, et al. Combating highly resistant emerging pathogen Mycobacterium abscessus and Mycobacterium tuberculosis with novel salicylanilide esters and carbamates. European Journal of Medicinal Chemistry. 2015;101:692-704. View Source
